

Physical properties of 1,4-Dichlorobutane: boiling point, melting point, density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dichlorobutane

Cat. No.: B089584

[Get Quote](#)

Physical Properties of 1,4-Dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **1,4-Dichlorobutane**, a versatile chemical intermediate. The following sections detail its boiling point, melting point, and density, supported by experimental methodologies and comparative data.

Core Physical Properties

1,4-Dichlorobutane is a colorless liquid with a mild odor.^[1] Its key physical characteristics are summarized below, providing a foundational dataset for its application in research and development.

Quantitative Data Summary

The physical properties of **1,4-Dichlorobutane** have been determined through various experimental studies. The following table aggregates these findings for ease of comparison.

Physical Property	Value	Conditions
Boiling Point	153.9 °C	at 760 mmHg
154 °C	Not specified	
154-155 °C	at atmospheric pressure	
155 °C	at 1013 hPa	
161-163 °C	Not specified	
Melting Point	-37 °C	Not specified
-37.3 °C	Not specified	
-38 °C	"lit." (literature value)	
Density	1.1600 g/cm ³	Not specified
1.1408 g/cm ³	Not specified	
1.16 g/mL	at 25 °C	
1.160 g/cm ³	at 20 °C	

Experimental Protocols

The determination of the physical properties of a chemical compound such as **1,4-Dichlorobutane** requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for its determination include distillation and the Thiele tube method.

Distillation Method:

- A sample of **1,4-Dichlorobutane** (typically >5 mL) is placed in a distillation flask with boiling chips.

- The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Thiele Tube Method:

- A small amount of **1,4-Dichlorobutane** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
- The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.
- Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination

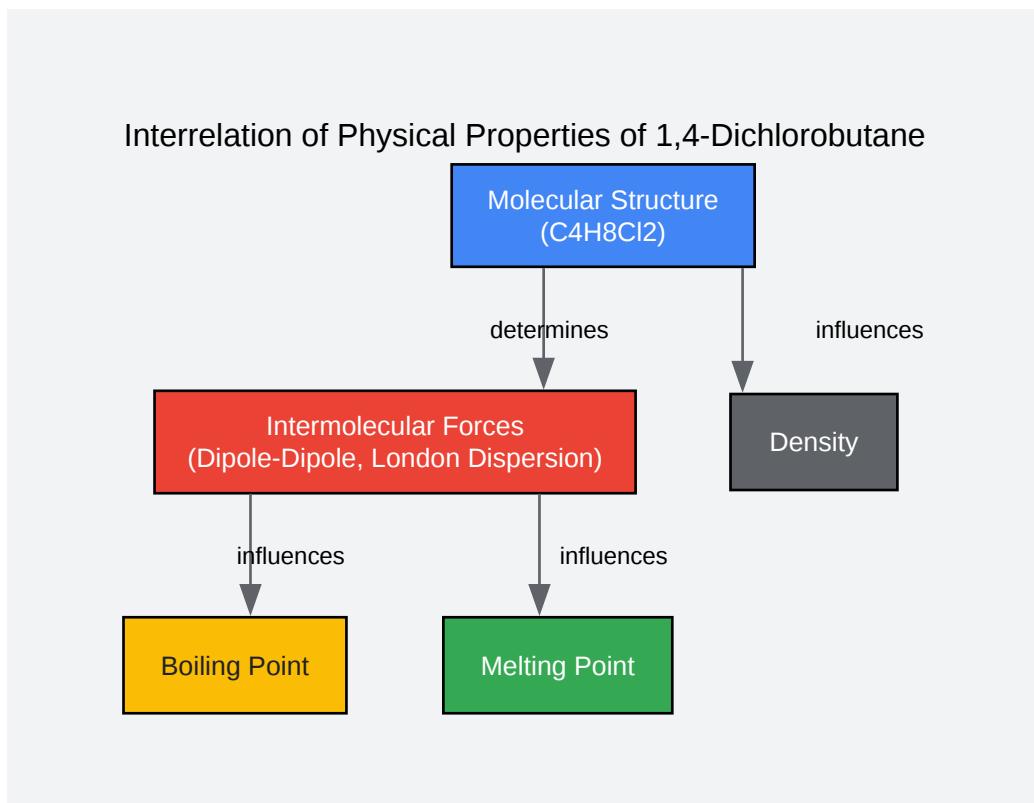
The melting point is a key indicator of a substance's purity. The capillary method is a widely accepted standard for this determination.

Capillary Method:

- A small, finely powdered sample of solidified **1,4-Dichlorobutane** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a suitable liquid.
- The sample is heated at a controlled rate.

- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

Density Determination


Density is a fundamental physical property defined as mass per unit volume. Modern methods often employ digital density meters.

Oscillating U-Tube Method (ASTM D4052):

- A digital density meter equipped with an oscillating U-tube is calibrated with a substance of known density, such as dry air and distilled water.
- A sample of **1,4-Dichlorobutane** is introduced into the U-tube, ensuring no air bubbles are present.
- The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- This frequency change is used to calculate the density of the sample, often automatically by the instrument's software. The temperature of the sample is precisely controlled during the measurement.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are influenced by its molecular structure and intermolecular forces.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 1,4-Dichlorobutane: boiling point, melting point, density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089584#physical-properties-of-1-4-dichlorobutane-boiling-point-melting-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com